Z-Phe-Gly-Gly-OH

Vue d'ensemble

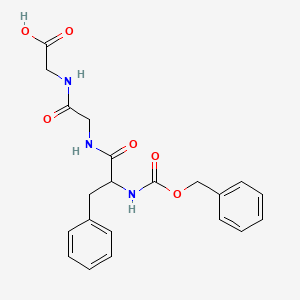

Description

Z-Phe-Gly-Gly-OH is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as phenyl, amide, and carboxylic acid groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-Gly-Gly-OH typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Amidation Reactions: The formation of amide bonds between amino acids and phenyl groups.

Protection and Deprotection Steps: Using protecting groups such as phenylmethoxycarbonyl to protect reactive amine groups during intermediate steps.

Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Phe-Gly-Gly-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert amide groups to amines.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Applications De Recherche Scientifique

Peptide Synthesis

Z-Phe-Gly-Gly-OH is primarily utilized as a building block in the synthesis of peptides. Its structural properties facilitate the formation of complex peptide chains, which are crucial for developing new drugs and therapeutic agents. The compound's ability to participate in solid-phase peptide synthesis (SPPS) makes it valuable in pharmaceutical research and development .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. Researchers utilize this compound to understand various biological processes, including cellular signaling pathways and metabolic reactions. Its incorporation into experimental designs enhances the insights gained from studies on protein folding and function .

Drug Development

The role of this compound in drug development is particularly noteworthy. It aids in designing peptide-based drugs that target specific diseases by mimicking natural biological processes. This capability is essential for creating therapeutics that are both effective and selective, minimizing side effects associated with conventional medications .

Diagnostics

This compound can be integrated into diagnostic assays to improve their sensitivity and specificity. By enhancing the detection capabilities of tests for various conditions, this compound contributes significantly to advancements in medical diagnostics, particularly in early disease detection .

Cosmetic Formulations

In the field of cosmetic chemistry, this compound is explored for its potential benefits in skin care products. Its properties are believed to promote skin health and appearance, making it a candidate for inclusion in formulations aimed at enhancing skin hydration and elasticity .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for synthesizing complex peptides for drug development |

| Biochemical Research | Studies on protein interactions and enzyme activities |

| Drug Development | Designing peptide-based drugs targeting specific diseases |

| Diagnostics | Enhancing sensitivity and specificity of diagnostic assays |

| Cosmetic Formulations | Potential benefits in skincare products promoting skin health |

Case Study: Drug Development Using this compound

A study published in Biopolymers highlighted the synthesis of GPR54-agonistic peptides using this compound as a key component. The research demonstrated that modifications to the peptide structure could significantly influence biological activity, emphasizing the importance of this compound in optimizing drug efficacy .

Case Study: Biochemical Insights

Research published in Nature focused on the use of this compound to study β-turn conformations in peptides. The findings revealed that this compound plays a crucial role in stabilizing specific peptide structures, which are vital for understanding protein folding mechanisms .

Mécanisme D'action

The mechanism of action of Z-Phe-Gly-Gly-OH involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetic Acid: A simpler compound with a phenyl and carboxylic acid group.

N-Phenylglycine: Contains a phenyl group attached to an amino acid backbone.

Benzylamine: Features a phenyl group attached to an amine.

Uniqueness

Z-Phe-Gly-Gly-OH is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple functional groups enable it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry.

Activité Biologique

Z-Phe-Gly-Gly-OH, also known as Z-Gly-Gly-Phe-OH, is a tripeptide compound with significant implications in biochemical research and pharmaceutical applications. This article explores its biological activity, synthesis, and various applications based on a review of current literature and research findings.

Chemical Structure and Properties

This compound is a synthetic peptide characterized by the following molecular formula:

- Molecular Formula: C₁₁H₁₄N₂O₄

- Molecular Weight: 246.24 g/mol

- Structure: The compound consists of phenylalanine (Phe), glycine (Gly), and another glycine (Gly) in a specific sequence, with a Z-protecting group on the phenylalanine residue.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its role in peptide synthesis, drug development, and its interaction with biological systems.

1. Peptide Synthesis

This compound serves as a crucial building block in the synthesis of more complex peptides. It is utilized in the development of peptide-based drugs that target specific receptors within the body. The stability and conformational properties of this tripeptide make it an ideal candidate for further modifications in drug design .

2. Biochemical Research

Research indicates that this compound is employed to study protein interactions and cellular mechanisms. Its ability to adopt ordered conformations, such as β-turns, enhances its utility in understanding disease pathways and therapeutic targets .

Table 1: Conformational Studies of this compound

| Peptide Variant | Conformation Type | Stability | Reference |

|---|---|---|---|

| This compound | Type II β-turn | High | |

| Z-Gly-Gly-Phe-OMe | Type III β-turn | Moderate | |

| E-Phe-Gly-Gly-OH | Unordered | Low |

3. Drug Development

This compound has been shown to enhance the efficacy of peptide drugs by improving their binding affinity to target receptors. Studies demonstrate that modifications to this tripeptide can lead to significant improvements in pharmacological profiles, including increased potency and selectivity .

Case Study: Opioid Receptor Binding

A study examined the binding affinities of various peptide analogs, including those derived from this compound. The results indicated that modifications could lead to low nanomolar affinities for mu-opioid receptors (MOP) and delta-opioid receptors (DOP), highlighting its potential in pain management therapies .

Applications

The applications of this compound extend beyond pharmaceuticals into areas such as cosmetics and diagnostics:

- Cosmetic Formulations: The compound is incorporated into skincare products for its potential benefits in promoting skin health and rejuvenation due to its biological activity at the cellular level .

- Diagnostic Tools: Its role in developing diagnostic tools leveraging peptide interactions aids in early disease detection .

Propriétés

IUPAC Name |

2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c25-18(22-13-19(26)27)12-23-20(28)17(11-15-7-3-1-4-8-15)24-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,28)(H,24,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVFAOYJBLSVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318679 | |

| Record name | 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37700-64-4 | |

| Record name | NSC333772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.